2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Overview
Description
2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
N-Alkylation: The initial step involves the alkylation of a primary amine with 4-fluorobenzyl chloride to form the corresponding secondary amine.
Etherification: The secondary amine is then reacted with 2-methoxyphenol in the presence of a suitable base to form the ether linkage.
Acylation: The final step involves the acylation of the ether intermediate with chloroacetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and methoxyphenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-[[(4-Fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride include:
- 2-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide
- 2-(4-{[(4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)acetamide
- 2-(4-{[(4-methoxybenzyl)amino]methyl}-2-methoxyphenoxy)acetamide
Uniqueness
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3.ClH/c1-22-16-8-13(4-7-15(16)23-11-17(19)21)10-20-9-12-2-5-14(18)6-3-12;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAATCYUOYNNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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